(2-Chloro-1,3-thiazol-5-yl)methyl acetate

Übersicht

Beschreibung

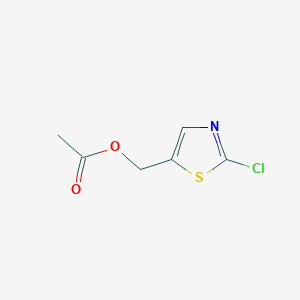

(2-Chloro-1,3-thiazol-5-yl)methyl acetate is an organic compound with the molecular formula C6H6ClNO2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl acetate typically involves the reaction of 2-chloro-1,3-thiazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-1,3-thiazole+acetic anhydride→(2-Chloro-1,3-thiazol-5-yl)methyl acetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of catalysts to enhance the reaction rate.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include nucleophiles such as amines and thiols.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction Reactions: The compound can also undergo reduction reactions, particularly at the chloro group, resulting in the formation of the corresponding thiazole derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

(2-Chloro-1,3-thiazol-5-yl)methyl acetate serves as an important intermediate in organic synthesis. It is utilized in the development of various chemical compounds, including pharmaceuticals and agrochemicals. Its ability to participate in substitution reactions makes it valuable in creating more complex thiazole derivatives.

Biology

The compound has been investigated for its biological activities , particularly its antimicrobial and antifungal properties. Research indicates that thiazole derivatives can inhibit the growth of various pathogens, making them potential candidates for drug development:

| Activity | Pathogen | Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Antifungal | Candida albicans | Reduced viability |

| Antiviral | Influenza virus | Decreased viral replication |

Studies have shown that this compound can influence cellular processes by interacting with enzymes and proteins involved in metabolic pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow it to interact with biological targets effectively:

- Drug Development: The compound has been assessed for its role in synthesizing new pharmaceutical agents aimed at treating infections and other diseases.

A notable study highlighted its potential in enhancing the activity of muscarinic acetylcholine receptors (mAChRs), which are crucial in various physiological processes . This interaction could lead to advancements in treatments for conditions like Alzheimer's disease.

Industry

In industrial applications, this compound is used in the production of agrochemicals. Its efficacy as a pesticide ingredient has been noted due to its ability to disrupt pest metabolic pathways.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of thiazole derivatives demonstrated that this compound exhibited significant activity against resistant strains of bacteria. The compound was tested against various bacterial cultures, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Case Study 2: Drug Interaction with mAChRs

Research examining the interactions of this compound with mAChRs revealed that it enhances receptor activity significantly. In vitro tests indicated a 20-fold increase in potency when combined with other known agonists . This finding suggests potential therapeutic applications in enhancing cholinergic signaling.

Wirkmechanismus

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biochemical effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the chloro group can participate in nucleophilic substitution reactions, further modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1,3-thiazole: Shares the thiazole ring structure but lacks the acetate group.

(2-Chloro-1,3-thiazol-5-yl)methylamine: Similar structure with an amine group instead of an acetate group.

2-Chloro-1,3-thiazol-5-yl)methyl thiocyanate: Contains a thiocyanate group instead of an acetate group.

Uniqueness: (2-Chloro-1,3-thiazol-5-yl)methyl acetate is unique due to the presence of both the chloro and acetate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Biologische Aktivität

(2-Chloro-1,3-thiazol-5-yl)methyl acetate is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on extensive research findings.

This compound is characterized by its thiazole ring, which contributes to its reactivity and interaction with various biological molecules. Research indicates that it exhibits antimicrobial , antifungal , and potential antiviral properties, making it a candidate for pharmaceutical development and agrochemical applications.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antifungal | Inhibits growth of fungi |

| Insecticidal | Potential use as an insecticide |

| Neuroactive | Influences neurotransmitter synthesis |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety can undergo electrophilic and nucleophilic substitutions, which can lead to enzyme inhibition or activation.

- Enzyme Interaction : The compound has been shown to modulate enzyme activity, particularly in pathways related to neurotransmitter synthesis, such as acetylcholine production. This modulation can impact nervous system functions significantly.

- Cellular Effects : It influences various cell signaling pathways and gene expression, suggesting a role in cellular metabolism and function.

Case Studies and Research Findings

Several studies have documented the effects of this compound in laboratory settings:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. For instance, it showed low minimum inhibitory concentration (MIC) values against strains such as Staphylococcus aureus and Escherichia coli .

- Neurotoxicity Assessment : Research indicates that while lower doses may provide beneficial effects, higher concentrations can lead to neurotoxic outcomes. This duality highlights the importance of dosage in therapeutic applications.

Table 2: Antimicrobial Efficacy Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| E. coli | 1–8 |

| Pseudomonas aeruginosa | 4 |

Applications in Research

This compound has potential applications across several domains:

- Pharmaceutical Development : Its properties make it a candidate for developing new antimicrobial agents.

- Agrochemicals : Due to its insecticidal properties, it can be utilized in pest control formulations.

Eigenschaften

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-4(9)10-3-5-2-8-6(7)11-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSPIMTWTUAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377383 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339018-65-4 | |

| Record name | (2-chloro-1,3-thiazol-5-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.